GP100 Imdqvpfsv
Description
The gp100 Melanoma Antigen and its Immunological Significance
Glycoprotein 100 (gp100) is a protein that is abundantly expressed in melanocytes, the cells that produce melanin, and is significantly overexpressed in melanoma cells. nih.govsemanticscholar.org This high level of expression on cancer cells, compared to normal tissues, makes gp100 a prominent tumor-associated antigen. the-innovation.org Tumor-associated antigens are molecules that can be recognized by the immune system, particularly by T-cells, which are crucial for orchestrating an anti-cancer response.
The immune system's ability to recognize and eliminate cancerous cells often relies on the presentation of small fragments of tumor proteins, known as epitopes, on the surface of cancer cells by Major Histocompatibility Complex (MHC) molecules. nih.govnih.gov Several epitopes derived from the gp100 protein have been identified as targets for cytotoxic T lymphocytes (CTLs), the immune cells responsible for killing cancer cells. semanticscholar.org The native gp100 epitope, corresponding to amino acids 209-217, has the sequence ITDQVPFSV. semanticscholar.orgnih.gov This recognition of gp100-derived peptides by T-cells in melanoma patients underscores its importance as a target for immunotherapy. researchgate.netresearchgate.net
Rationale for Epitope Modification in Antigen Design: The Anchor-Fixed Strategy
While naturally occurring tumor epitopes can stimulate an immune response, these responses are often not potent enough to eradicate a growing tumor. nih.gov This has led to the development of strategies to enhance the immunogenicity of these epitopes. One such approach is the "anchor-fixed" strategy. nih.govnih.gov
Peptide epitopes bind to MHC molecules in a specific groove, and certain amino acid residues within the peptide, known as anchor residues, are critical for the stability of this binding. nih.gov A more stable peptide-MHC complex persists on the cell surface for a longer duration, increasing the probability of its recognition by a specific T-cell, thereby initiating a stronger immune response. nih.govnih.gov
The anchor-fixed strategy involves modifying the amino acid sequence of a native epitope to improve its binding affinity and stability with the MHC molecule. nih.govnih.gov This is achieved by substituting a suboptimal anchor residue with an amino acid that provides a more favorable interaction with the MHC binding groove. nih.gov The goal is to create a modified epitope that, while still being recognized by T-cells specific for the original native epitope, is more effective at stimulating them. nih.gov
Genesis and Characterization of GP100 Imdqvpfsv (gp100:209-217(210M))
This compound, also known as gp100:209-217(210M), is a direct result of the anchor-fixed strategy. nih.govcreative-peptides.com It is a synthetic peptide derived from the native gp100(209-217) epitope. nih.govcreative-peptides.com The key modification is the substitution of the threonine (T) at the second position of the native peptide (which corresponds to position 210 of the full gp100 protein) with a methionine (M). nih.gov This results in the amino acid sequence IMDQVPFSV.
The rationale for this specific substitution was to enhance the binding of the peptide to the HLA-A*0201 (HLA-A2) molecule, a common type of MHC class I molecule in the human population. nih.gov Position 2 of the peptide is a primary anchor residue for binding to HLA-A2. nih.gov
Detailed research has characterized the impact of this modification. Crystallographic studies have shown that the substitution of threonine with the more hydrophobic methionine at the anchor position enhances the stability of the peptide/MHC complex. nih.gov This increased stability is a key factor in the heightened immunogenicity of the modified peptide. nih.gov Research indicates that the gp100:209-217(210M) peptide binds to HLA-A2 with a significantly greater affinity and has a slower dissociation rate compared to the native peptide. nih.gov This enhanced stability is believed to be the primary mechanism behind its ability to elicit a more potent anti-tumor T-cell response. nih.gov This modified peptide has been investigated in clinical trials, often in combination with other immune-stimulating agents, to assess its efficacy in treating advanced melanoma. researchgate.netnih.govmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMCYCLZBSYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Molecular Architecture of Gp100 Imdqvpfsv
Advanced Techniques for Peptide Synthesis of GP100 Imdqvpfsv
The synthesis of high-purity peptides such as this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method has become the standard due to its efficiency, suitability for automation, and the high quality of the resulting product. altabioscience.comthermofisher.comnih.gov The most common and advanced approach for SPPS utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. altabioscience.comlgcstandards.commtoz-biolabs.com
The Fmoc-SPPS process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govlgcstandards.com The synthesis cycle for each amino acid consists of three main steps:
Deprotection: The Fmoc group, which temporarily protects the N-terminus of the growing peptide chain, is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). lgcstandards.comkennesaw.edu
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HBTU) and added to the newly deprotected N-terminus of the peptide chain, forming a new peptide bond. peptide.com The use of excess reagents drives the reaction to completion. nih.gov
Washing: The resin-bound peptide is thoroughly washed to remove excess reagents and by-products before the next cycle begins. lgcstandards.com
This cycle is repeated until the full peptide sequence, IMDQVPFSV, is assembled. Upon completion, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). lgcstandards.comkennesaw.edu The final crude peptide is then purified to a high degree (>90-95%) using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS). jpt.com
The table below summarizes the typical specifications for commercially synthesized this compound peptide for research use. jpt.com
| Specification | Description |
| Peptide Sequence | H-IMDQVPFSV-OH |
| Purity (by HPLC) | >90% |
| Delivery Format | Freeze-dried powder |
| Verification | Mass Spectrometry (MS) |
Elucidation of this compound Structural Conformation in Complex with MHC Class I Molecules
The biological function of the this compound peptide is intrinsically linked to its three-dimensional structure when presented by a Major Histocompatibility Complex (MHC) Class I molecule. The structure of this peptide-MHC (pMHC) complex has been elucidated through X-ray crystallography, providing a static snapshot of its conformation. The Immune Epitope Database (IEDB) lists several 3D structures for the IMDQVPFSV epitope, including PDB IDs 1TVH, 6VM8, and 6VM9.
When bound to the MHC Class I molecule HLA-A*0201, the nine-amino-acid IMDQVPFSV peptide adopts an extended, relatively linear conformation nestled within the peptide-binding groove of the MHC. rcsb.org This groove is formed by two alpha-helices sitting atop a beta-sheet floor. The peptide's conformation is stabilized by a network of interactions between its own backbone and side chains and the residues lining the MHC's binding groove. In silico modeling and structural data indicate that the central portion of the peptide, particularly the glutamine at position 4 (p4), can protrude upwards from the groove, making it accessible for interaction with T-cell receptors (TCRs). nih.gov
Crystallographic Analysis of this compound in Major Histocompatibility Complex Class I Binding
Crystallographic studies have been pivotal in understanding the molecular details of how this compound binds to MHC Class I molecules, specifically the common human allele HLA-A*0201. These analyses reveal the precise atomic interactions that anchor the peptide into the MHC groove and present it to the immune system.
The table below provides crystallographic data for key structures of the this compound peptide in complex with HLA-A*0201.
| PDB ID | Description | Resolution (Å) | R-Values (Work/Free) | Primary Citation |
| 1TVH | Crystal structure of gp100(209-2M) peptide (IMDQVPFSV) bound to HLA-A2. rcsb.org | 1.80 | 0.165 / 0.216 | Borbulevych, O.Y., et al. (2005) rcsb.org |
| 6VM9 | T4H2 T-cell receptor bound to HLA-A2 presenting gp100(209-2M) peptide (IMDQVPFSV). rcsb.orgpdbj.org | 2.90 | 0.210 / 0.250 | Smith, A.R., et al. (2021) osti.gov |
The interaction between this compound and HLA-A0201 is defined by specific anchor residues on the peptide that fit into corresponding pockets within the MHC binding groove. For HLA-A0201, the primary anchor residues are typically at position 2 (p2) and the C-terminus (p9).
The substitution of Threonine with Methionine at p2 in the IMDQVPFSV peptide is critical. The crystal structure of the complex (PDB: 1TVH) shows that the larger, more hydrophobic side chain of Methionine fits snugly into the B pocket of the HLA-A*0201 groove. rcsb.org This enhanced hydrophobic interaction is a key contributor to the increased stability of the pMHC complex compared to the native peptide. rcsb.org However, this stability comes at a cost; the modification results in the loss of a hydrogen bond that the native threonine's side chain forms with the HLA-A2 molecule. rcsb.org
The C-terminal Valine (p9) is also a crucial anchor, fitting into the F pocket at the other end of the groove. The rest of the peptide's residues make various contacts with the MHC, primarily through their backbones, creating a network of hydrogen bonds that hold the peptide in place. rcsb.org
While crystal structures provide a static image, pMHC complexes are dynamic entities. The binding of a peptide to an MHC molecule is not a simple lock-and-key mechanism but involves conformational adjustments in both the peptide and the MHC molecule. Studies on various pMHC systems have shown that the MHC binding groove possesses considerable conformational plasticity, allowing it to accommodate a wide range of peptide sequences.
Iii. Immunobiological Mechanisms Governed by Gp100 Imdqvpfsv
Antigen Presentation and Processing
The journey of the GP100 Imdqvpfsv peptide from a larger protein to a cell surface marker involves several key cellular quality control and processing steps. This pathway ensures that the final epitope is correctly formed and stably presented to the immune system.
The generation of most antigenic peptides presented by Major Histocompatibility Complex (MHC) class I molecules begins with the proteasome, a multi-protein complex responsible for protein degradation. nih.gov The proteasome typically degrades proteins into small peptide fragments. nih.gov A crucial aspect of this process is that cleavages within the proteasome are responsible for defining the C-terminal residue of the final MHC class I-presented peptide. nih.gov
In the specific case of the gp100 antigen, in vitro studies using the 20S proteasome have investigated the digestion of precursor peptides. nih.gov For instance, the digestion of the 23-amino-acid-long precursor peptide, gp100201-223, which contains the sequence for the wild-type epitope, was analyzed. nih.gov Quantitative analysis of the resulting fragments showed that the proteasome effectively produced the correct C-terminus of the antigenic nonamer peptide, gp100209-217. nih.gov This indicates that the proteasome is a key player in generating the necessary precursors that will eventually be trimmed to the final this compound epitope. nih.govnih.gov However, the proteasome often produces peptides that are longer than the final epitope, with N-terminal extensions. nih.gov
After generation in the cytosol, N-terminally extended precursors of antigenic peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP) complex. nih.gov Within the ER, these precursors undergo further trimming to achieve the optimal length for MHC class I binding, which is typically 8-9 residues. nih.govmdpi.com This critical trimming step is performed by ER-resident aminopeptidases, primarily ERAP1 and ERAP2 in humans. mdpi.comnih.gov
ERAP1 possesses a unique "molecular ruler" property, meaning it preferentially trims longer peptides (between 9 and 16 residues) but spares shorter peptides of 8 or 9 amino acids, thereby preventing the destruction of mature epitopes. nih.govmdpi.comnih.gov This length preference is well-suited to its function, as it acts on the peptide precursors efficiently transported by TAP. mdpi.com ERAP2 works in concert with ERAP1 to generate the final pool of antigenic peptides. mdpi.comfrontiersin.org The two enzymes can synergistically modulate each other's activity to shape the repertoire of peptides presented on MHC class I molecules. frontiersin.org The trimming of N-extended precursors of the gp100 peptide by these aminopeptidases is a crucial final step to produce the mature IMDQVPFSV epitope ready for loading. nih.govmdpi.com
The peptide this compound is a heteroclitic peptide, where the threonine at position 2 of the native sequence (ITDQVPFSV) is substituted with a methionine (IMDQVPFSV). nih.govresearchgate.net This anchor modification significantly enhances the peptide's binding affinity and stability with the HLA-A*0201 molecule, a common human MHC class I variant. nih.govnih.gov The increased stability of the peptide-MHC complex is a primary reason for the enhanced immunogenicity of this modified epitope. nih.govnih.gov
The loading of this peptide onto MHC class I molecules is a highly regulated process occurring within the ER and is managed by the peptide-loading complex (PLC). nih.govresearchgate.net This multi-protein machinery includes the TAP transporter, MHC class I molecules, and several chaperone proteins like calreticulin, ERp57, and tapasin. nih.govresearchgate.net Tapasin plays a critical role by stabilizing empty MHC class I molecules and facilitating a process known as "peptide editing," which ensures that only peptides with high affinity, such as this compound, are stably loaded. nih.govspringernature.com The PLC ensures that the resulting peptide-MHC I complexes are stable enough to survive transport to the cell surface for presentation to T-cells. nih.govnih.gov
T-Cell Receptor Engagement and Activation
TCRs are inherently cross-reactive, meaning a single TCR can recognize multiple different peptide-MHC complexes. nih.govfrontiersin.org However, this recognition is also highly specific, as a given TCR will only bind to a very small fraction of all possible peptides. frontiersin.org This balance is crucial for effective immune surveillance. nih.gov
Studies have shown that TCRs can exhibit remarkable specificity, distinguishing between the wild-type gp100 peptide and the anchor-modified this compound variant. nih.gov For example, a panel of three TCRs—SILv44, T4H2, and R6C12—all specific for the gp100 antigen, showed different binding affinities and functional responses to the wild-type versus the modified peptide. nih.gov This highlights that even a single amino acid change at an anchor position can significantly alter TCR recognition. nih.gov In another study, a high-affinity engineered TCR (DMF5 YW variant) that strongly recognized its target MART-1 peptide did not show any detectable binding to HLA-A2 presenting the this compound peptide, demonstrating a high degree of specificity and a lack of off-target cross-reactivity. plos.org
Research comparing different TCRs reactive to this compound has revealed that TCR affinity for the peptide-MHC complex often correlates with T-cell function. nih.govnih.gov For instance, when comparing the T4H2, R6C12, and SILv44 TCRs, IFN-γ release in response to the this compound peptide correlated with TCR affinity in the order of T4H2 > R6C12 > SILv44. nih.gov However, the relationship is not always linear, as the SILv44 TCR, which had the weakest affinity for the modified peptide, showed the strongest affinity for the wild-type gp100 peptide and mediated superior tumor control in mouse models. nih.gov This suggests that functional avidity is a complex parameter and that high affinity for the naturally presented tumor antigen is a key predictor of therapeutic success. nih.gov
Signal Transduction Pathways Initiated by this compound Presentation
The presentation of the this compound peptide by an antigen-presenting cell's (APC) MHC class I molecule (specifically HLA-A*0201) to a T cell is the foundational event for initiating an adaptive immune response. nih.govnih.gov This interaction is predicated on the binding of the T-cell receptor (TCR) to the peptide-MHC (pMHC) complex. nih.govnih.govtdcommons.ai The affinity and stability of this TCR-pMHC engagement are critical determinants of the subsequent signaling cascade's strength and nature. nih.govnih.gov
Upon successful binding, a signaling cascade is triggered within the T cell. This process involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, which is non-covalently associated with the TCR. This initial phosphorylation event leads to the recruitment and activation of key downstream protein tyrosine kinases, such as ZAP-70. nih.gov The activation of ZAP-70 propagates the signal through various pathways, including the MAP kinase pathway. nih.gov
The culmination of these signaling events is the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). frontiersin.org These transcription factors translocate to the nucleus and induce the expression of a suite of genes essential for T-cell activation, proliferation, differentiation, and effector functions. nih.govfrontiersin.org The specific characteristics of the TCR and its interaction with the this compound pMHC complex can influence the signaling output, ultimately shaping the profile of the resulting T-cell response. nih.gov
Induction and Functional Responses of Antigen-Specific T Lymphocytes
The generation of a robust anti-tumor response hinges on the successful priming and subsequent clonal expansion of CTLs that can specifically recognize the this compound peptide. Priming is the process by which naive T cells encounter their cognate antigen for the first time and become activated. This is often achieved experimentally and therapeutically by using professional APCs, such as dendritic cells (DCs). nih.govnih.gov In preclinical and in vitro studies, DCs are pulsed with the synthetic this compound peptide and then co-cultured with lymphocytes from healthy donors or melanoma patients. nih.govnih.gov This method has proven effective in generating CTLs with high activity against both peptide-loaded target cells and gp100-positive melanoma cells. nih.gov
Various strategies have been explored to enhance the priming and expansion of these specific CTLs. One approach involves the use of modified gp100 peptides with improved MHC binding capacity to create a more stable target for T-cell recognition. researchgate.net Another strategy employs vaccination protocols that may involve lymphocyte depletion prior to vaccination to create a favorable environment for the expansion of newly activated T cells. elsevierpure.com The table below summarizes key findings from studies focused on the priming and expansion of GP100-specific CTLs.
| Methodology | Key Findings | Reference |
|---|---|---|
| In vitro priming with peptide-pulsed dendritic cells | Successfully induced high CTL activity toward both peptide-pulsed targets and gp100+ melanoma cells from lymphocytes of normal volunteers. | nih.gov |
| Use of HLA-A3 binding, gp100-derived peptides | Induced CTLs that killed melanoma cell lines expressing HLA-A3 and gp100. | nih.gov |
| Long-peptide vaccine formulation with TLR-7 ligand adjuvant | Promoted the priming and expansion of antigen-specific TCR-transgenic T cells in preclinical models. | researchgate.net |
| Vaccination with modified gp100 peptide following fludarabine-induced lymphopenia | A strategy designed to enhance the induction of peptide-specific T-cell responses in patients with metastatic melanoma. | elsevierpure.com |
Once primed and expanded, this compound-specific CTLs must execute their effector functions to eliminate tumor cells. These functions are primarily characterized by the secretion of cytokines, most notably interferon-gamma (IFN-γ), and the direct killing of target cells (cytotoxicity). nih.govnih.gov IFN-γ is a pleiotropic cytokine that plays a crucial role in anti-tumor immunity by upregulating MHC class I expression on tumor cells, thereby making them more visible to CTLs, and by exerting direct anti-proliferative effects. nih.govnih.govbiorxiv.org Studies have demonstrated that T cells engineered to express TCRs specific for gp100 peptides secrete IFN-γ upon encountering their target antigen. nih.gov The amount of IFN-γ produced often correlates with the affinity of the TCR for the pMHC complex. nih.gov
In vitro cytotoxicity assays are a standard method for evaluating the direct killing capacity of CTLs. nih.gov In these assays, CTLs generated against the this compound peptide are co-cultured with target cells, such as gp100-expressing melanoma cell lines. The ability of the CTLs to lyse these target cells is then quantified. nih.govescholarship.org Research has consistently shown that CTLs induced by gp100 peptides can efficiently kill melanoma cells that express both gp100 and the appropriate HLA allele, while sparing cells that lack these molecules. escholarship.org Interestingly, IFN-γ produced by the CTLs themselves can enhance their motility and cytotoxic capabilities in an autocrine or paracrine fashion, creating a positive feedback loop that amplifies the anti-tumor response. nih.govnih.gov
| Effector Function | Experimental Observation | Significance | Reference |
|---|---|---|---|
| Interferon-gamma (IFN-γ) Production | T cells with TCRs for gp100 secrete IFN-γ in response to antigen. Production levels can correlate with TCR affinity. | Enhances anti-tumor immunity by increasing MHC expression on tumor cells and activating other immune cells. | nih.gov |
| In Vitro Cytotoxicity | GP100-specific CTLs demonstrate high killing activity against gp100+/HLA-A3+ melanoma cell lines. | Direct elimination of tumor cells expressing the target antigen. | escholarship.org |
| Autocrine/Paracrine IFN-γ Action | IFN-γ derived from CTLs directly enhances their own motility and killing ability. | Creates a positive feedback loop that potentiates the cytotoxic response at the tumor site. | nih.govnih.gov |
| Antigen-specific Restimulation | LN cells from preclinical models show IFN-γ production by CD8+ T cells upon restimulation with a gp100 peptide. | Confirms the presence of functionally responsive, antigen-specific T cells. | nih.gov |
A critical goal of any immunotherapy is the generation of a durable response, which relies on the development and maintenance of a memory T-cell population. nih.gov These long-lived cells can mount a rapid and potent response upon subsequent encounters with the antigen, providing long-term protection against tumor recurrence. nih.gov In preclinical models of melanoma, immunization with gp100 antigen has been shown to induce T cells with memory phenotypes. For instance, tumor development in these models is associated with an upregulation of the activation marker CD44 and a reduction in the homing receptor L-selectin (CD62L) on CD8+ T cells, which is characteristic of an effector memory T-cell population (CD44hi CD62Llow). nih.gov
Furthermore, some studies suggest that the nature of the T-cell response to gp100 can include populations with the potential for long-term persistence. For example, Tc17 cells, which secrete IL-17A, have been identified in response to the gp100 antigen and are reported to have a long-lived effector phenotype with the plasticity to convert to IFN-γ-secreting Tc1 cells. nih.gov The presence of such a long-lived population could account for superior and sustained anti-tumor immunity. nih.gov The ability to induce these memory T cells is a key focus in the design of peptide-based vaccines and other immunotherapies targeting the GP100 antigen. researchgate.netnih.gov
Iv. Preclinical Immunological Research Models and Methodologies Utilizing Gp100 Imdqvpfsv
In Vitro Systems for T-Cell Characterization
In vitro methodologies are fundamental for dissecting the cellular immune response to GP100 IMDQVPFSV. These systems allow for the detailed analysis of T-cell function, phenotype, and specificity in a controlled environment.
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. youtube.com In the context of this compound research, the IFN-γ ELISPOT assay is frequently employed to measure the activation of antigen-specific T-cells. ignytebio.comnih.gov
This technique involves culturing T-cells in wells coated with a capture antibody specific for a particular cytokine, such as IFN-γ. When T-cells are stimulated with this compound, activated cells release IFN-γ, which is captured by the antibody on the plate surface. A second, detection antibody linked to an enzyme is then added, leading to the formation of a colored spot at the location of each cytokine-secreting cell. The number of spots directly corresponds to the number of responsive T-cells.
Studies have demonstrated that T-cells incubated with HLA-A-02:01+ target cells in the presence of the this compound peptide show specific IFN-γ secretion, which is not observed with control peptides. ignytebio.com The sensitivity of the ELISPOT assay has been found to be as high as 1 in 100,000 cells, making it a reliable tool for monitoring changes in the frequency of IFN-γ-secreting T-cells. nih.gov This assay is particularly valuable for assessing the immunogenicity of vaccine candidates and for monitoring patient immune responses in clinical trials. nih.gov
Table 1: Representative ELISPOT Assay Data
| Stimulus | Responding Cells | Cytokine Measured | Result |
|---|---|---|---|
| This compound Peptide | CD8+ T-cells | IFN-γ | Significant increase in spot-forming units compared to control |
| Control Peptide | CD8+ T-cells | IFN-γ | No significant increase in spot-forming units |
Intracellular Cytokine Staining (ICS) is a powerful flow cytometry-based technique that allows for the simultaneous analysis of cytokine production and cell surface marker expression at the single-cell level. nih.gov This method is crucial for phenotyping this compound-specific T-cells and understanding their functional capabilities.
The process involves stimulating T-cells ex vivo with the this compound peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. nih.gov The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD4) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, IL-2).
Research has utilized ICS to characterize GP100-specific T-cell clones, revealing their cytokine production profiles upon stimulation. For instance, T-cell clones stimulated with T2 cells pulsed with the GP100 peptide showed significant production of both IL-2 and IFN-γ. researchgate.net This multiparameter analysis provides a detailed picture of the functional phenotype of the responding T-cell population.
Flow cytometry, in conjunction with major histocompatibility complex (MHC) tetramer staining, is a cornerstone technique for the direct enumeration and phenotypic characterization of antigen-specific T-cells. mdpi.com MHC tetramers are complexes of four identical MHC molecules, each bound to the specific peptide of interest, in this case, this compound. These tetramers are labeled with a fluorescent dye.
When incubated with a population of T-cells, the GP100/HLA-A2 tetramers will specifically bind to CD8+ T-cells that have T-cell receptors (TCRs) recognizing this particular peptide-MHC complex. nih.gov These labeled cells can then be quantified and further analyzed for the expression of various cell surface and intracellular markers using a flow cytometer.
This methodology has been successfully used to validate the specificity of T-cells generated against the analog peptide this compound. ignytebio.com Cryopreserved T-cells, when stained with an APC-labeled HLA-A-02:01-gp100209-217 tetramer and counterstained with an anti-CD8 antibody, showed a distinct population of tetramer-positive CD8+ T-cells. ignytebio.com This technique is highly specific and allows for the detection of low-frequency antigen-specific T-cells, with a limit of detection that can be less than 0.1%. mdpi.comnih.gov
Table 2: Flow Cytometry Panel for GP100-Specific T-Cell Analysis
| Marker | Purpose | Fluorochrome Example |
|---|---|---|
| CD8 | Identify cytotoxic T-lymphocytes | Pacific Blue |
| GP100/HLA-A2 Tetramer | Enumerate antigen-specific cells | APC |
| 7-AAD | Exclude non-viable cells | PerCP |
To assess the functional competence of this compound-specific T-cells, in vitro proliferation and cytotoxicity assays are essential. These assays measure the ability of T-cells to expand in number and to kill target cells presenting the specific antigen, respectively.
Proliferation can be measured by labeling T-cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). As the cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry. nih.gov Studies have shown that long-term memory CD8+ T-cells specific for GP100 exhibit rapid proliferation when stimulated in vitro with the cognate peptide. nih.gov
Cytotoxicity assays, often referred to as killing assays, evaluate the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells. nih.gov A common method involves co-culturing GP100-specific CD8+ T-cells with target cells (such as T2 cells) that have been pulsed with the this compound peptide. ignytebio.com The lysis of target cells is then quantified, often by flow cytometry using a viability dye like 7-AAD. Research has demonstrated that anti-GP100 CD8+ T-cells can specifically lyse HLA-A-02:01+ target cells in the presence of the this compound peptide. ignytebio.com
Genetically Engineered Cellular Models
The use of genetically engineered cell lines provides a controlled and reproducible system for studying specific aspects of the T-cell response to this compound.
Antigen-presenting cell (APC) lines are invaluable tools for presenting the this compound peptide to T-cells in a consistent and defined manner. These cell lines are often genetically modified to express specific HLA molecules, ensuring the correct presentation of the peptide to the T-cell receptor.
A commonly used cell line is the T2 cell line, which is deficient in TAP (transporter associated with antigen processing), making it highly effective for pulsing with exogenous peptides. ignytebio.com When T2 cells, which express HLA-A-02:01, are loaded with the this compound peptide, they serve as potent stimulators for GP100-specific CD8+ T-cells. ignytebio.com These engineered APCs are used across various assays, including ELISPOT, cytotoxicity assays, and for the in vitro stimulation and expansion of antigen-specific T-cells. ignytebio.comresearchgate.net This controlled system allows researchers to investigate the direct interaction between the T-cell and the peptide-MHC complex without the variability of using primary APCs.
Human Melanoma Cell Lines for In Vitro Immunogenicity Assessment
Human melanoma cell lines are indispensable tools for the in vitro assessment of immunogenicity for gp100-derived peptides like IMDQVPFSV. To be effective in these assays, the cell lines must express the gp100 antigen and the correct HLA molecule, typically HLA-A*0201, which is required to present the peptide to T cells.
A variety of melanoma cell lines have been used in this capacity. For example, the FM3.29 clone was specifically selected for its high expression of melanoma differentiation antigens, including gp100, as well as HLA class I molecules, making it a potent stimulator for inducing CTL lines in vitro. nih.gov Other commonly used lines include A375M, DM-6, 1520, and BLMgp100. researchgate.netnih.govnih.gov
In vitro immunogenicity assays typically involve co-culturing gp100-specific T cells (either isolated from patients, generated in vitro, or TCR-engineered) with these melanoma cell lines. The recognition and subsequent killing of the melanoma cells by the T cells is a direct measure of the peptide's ability to elicit a cytotoxic response. This is often quantified using a chromium-51 (B80572) release assay, where the lysis of pre-loaded tumor cells by CTLs releases the radioactive isotope. researchgate.net
Beyond direct cytotoxicity, these co-culture systems are used to measure other aspects of the immune response. The production of cytokines like IFN-γ can be measured by ELISpot or ELISA, providing a sensitive readout of T-cell activation. ignytebio.comelsevierpure.com For instance, T cells generated against the IMDQVPFSV peptide have been shown to secrete IFN-γ when incubated with HLA-A-02:01 positive target cells pulsed with the peptide. ignytebio.com These assays confirm that the modified peptide is not only immunogenic but can also elicit T cells that recognize and react to the naturally processed and presented wild-type gp100 epitope on tumor cells. ignytebio.comelsevierpure.com
Table 2: Human Melanoma Cell Lines in GP100 Immunogenicity Studies
| Cell Line | Key Characteristics | Application in Research | Reference(s) |
| FM3.29 | High expression of gp100 and HLA class I/II antigens. | Used for the in vitro induction and establishment of gp100-specific CTL clones from peripheral blood lymphocytes. | nih.gov |
| FM3 | gp100+, HLA-A2+ | Used as target cells to test the cytotoxicity and cytokine release of gp100/A2 TCR-transduced T cells. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| A375M | Human melanoma cell line | Used for antigen-specific stimulation and expansion of lentivirally transduced gp100-specific TCR T cells. | nih.gov |
| BLMgp100 | BLM melanoma line transfected to express gp100; HLA-A2+ | Served as a gp100-positive target cell in ⁶¹Cr-release assays to confirm the specific lytic activity of TCR-engineered T cells. | researchgate.net |
| DM-6, 1520 | Melanoma cell lines expressing gp100 | Utilized to study the cellular binding and uptake of nanoparticles coated with anti-gp100 TCR T-cell membranes. | nih.gov |
| T2 cells | HLA-A-02:01+ B-LCL | Though not a melanoma line, it is frequently used as a target cell pulsed with peptides (like IMDQVPFSV) to assess T-cell reactivity and lysis. ignytebio.com | ignytebio.com |
Advanced Animal Models for Immunological Studies
To bridge the gap between in vitro findings and human clinical trials, advanced animal models that can recapitulate key components of the human immune system are essential.
HLA Transgenic Mouse Models (e.g., HLA-A*0201/Kb) in Immunogenicity Research
A significant challenge in preclinical vaccine development is that standard laboratory mice express murine Major Histocompatibility Complex (MHC) molecules, which differ from human leukocyte antigens (HLA). youtube.com This means they cannot present human tumor antigens in the same way a human cell would, making it difficult to assess the immunogenicity of HLA-restricted epitopes. To overcome this, researchers developed HLA transgenic mice. taconic.comtaconic.com
These mice are genetically engineered to express a human HLA gene, often a chimeric molecule like HLA-A0201/Kb, where the peptide-binding domains are human (HLA-A0201) and the transmembrane domain is murine (H-2Kb) to ensure proper interaction with murine CD8 co-receptors. jci.orgyoutube.com Such models, including the B-HLA-A2.1 mouse, are invaluable for studying the immunogenicity of HLA-A2-restricted epitopes like this compound. biocytogen.com
Research using these models has shown that the modified IMDQVPFSV peptide is significantly more immunogenic than its native counterpart. jci.org Studies have demonstrated that immunizing HLA-A2.1/Kb mice with cells expressing human gp100 can elicit CTLs that recognize multiple gp100-derived peptides. nih.gov Importantly, these mouse-derived CTLs are capable of recognizing and killing human melanoma cells that are positive for both gp100 and HLA-A2, confirming that the antigen processing and presentation machinery in the mouse model is sufficient to generate a clinically relevant immune response. nih.gov These models have also been crucial in demonstrating that the poor immunogenicity of some native self-antigens is linked to the rapid dissociation of the peptide from the HLA molecule, a deficiency that can be corrected by modifications like the one in IMDQVPFSV. jci.org
Table 3: Findings from HLA Transgenic Mouse Models in GP100 Research
| Mouse Model | Immunization Method | Key Findings | Reference(s) |
| HLA-A2.1/Kb | Immunization with dendritic cells transduced with adenovirus encoding human gp100. | Murine APCs correctly process human gp100 and present the same epitopes as human APCs; generated CTLs recognize human melanoma cells. | nih.gov |
| HLA-A0201/Kb | Immunization with native vs. modified (IMDQVPFSV) gp100 peptides. | The modified IMDQVPFSV peptide was significantly more immunogenic than the native peptide, attributed to its slower dissociation rate from the HLA molecule. | jci.org |
| B-HLA-A2.1 | Vaccination with an LNP-mRNA vaccine encoding gp100. | The model was effective for in vivo evaluation of a therapeutic mRNA vaccine, showing the induction of a GP100-specific CTL response. | biocytogen.com |
| HLA-A0201/Kb | Analysis of CTL priming with Melan-A peptide analogues. | The model was used to demonstrate that peptide analogues could be potent immunogens for in vivo CTL priming and that the induced CTLs cross-recognized the natural peptide. | researchgate.net |
Application of Recombinant Viral Vectors for Antigen Delivery in Preclinical Studies
Recombinant viral vectors are a highly effective method for delivering genetic material encoding tumor antigens like gp100 into host cells for vaccination purposes in preclinical studies. nih.gov These vectors harness the natural ability of viruses to infect cells and are engineered to be replication-deficient for safety while carrying a genetic payload—in this case, the gene for gp100. nih.gov
Adenoviral vectors have been prominently used in gp100 research. In one key study, an adenovirus encoding human gp100 (Ad2/hugp100v2) was used to transduce murine dendritic cells (DCs) from HLA-A2.1/Kb transgenic mice. nih.gov These transduced DCs, now expressing the gp100 antigen, were used to immunize the mice, resulting in a robust, gp100-specific CTL response. nih.gov This approach leverages the potent antigen-presenting capability of DCs and ensures efficient delivery and expression of the target antigen.
Other viral vector systems, such as those based on coronaviruses, have also been developed. A murine hepatitis virus (MHV)-based vector was engineered to deliver an antigen and was shown to efficiently target dendritic cells in vivo, inducing strong and long-lasting protective T-cell immunity against both viral and tumor challenges. nih.gov While not all studies use the specific IMDQVPFSV sequence directly in the vector, they deliver the full-length gp100 protein, from which the relevant epitopes are naturally processed and presented by the host's cells, including the native precursor to IMDQVPFSV. The use of these vectors in animal models like HLA transgenic mice provides a powerful platform to test vaccine strategies and understand the requirements for generating effective anti-tumor immunity. nih.gov
V. Theoretical Frameworks and Prospective Research Trajectories for Gp100 Imdqvpfsv
Mechanistic Insights into Breaking Immunological Tolerance to Tumor-Associated Antigens
A major hurdle in cancer immunotherapy is overcoming the body's natural immunological tolerance to self-antigens, which are proteins expressed on both tumor cells and normal cells. nih.gov Because gp100 is a melanocyte differentiation antigen, it is considered a self-antigen, and high-avidity T-cells against it are often deleted or rendered non-responsive by the immune system to prevent autoimmunity. nih.gov
Modified peptides, also known as heteroclitic peptides, like GP100 IMDQVPFSV, provide a mechanism to circumvent self-tolerance. By binding more avidly to MHC molecules than their native counterparts, they create a more stable and potent immunological signal. ignytebio.comnih.gov This enhanced presentation can effectively activate naive or low-avidity T-cells that would normally remain ignorant of the weaker-binding native self-antigen. nih.gov The central hypothesis is that once activated by the potent modified peptide, these T-cells will develop sufficient effector functions to cross-react with and target tumor cells presenting the natural, unmodified epitope. nih.gov This strategy essentially "boosts" the signal to a level that can overcome the threshold for T-cell activation, breaking the state of tolerance. researchgate.net
The primary role of this compound in research and clinical trials is to serve as an immunogen capable of inducing anti-self CD8+ T-cell reactivity against melanoma cells. ignytebio.comnih.gov As a more immunogenic analog, it has been used in numerous melanoma vaccine trials to generate cytotoxic T-lymphocyte (CTL) responses. ignytebio.com Studies confirm that T-cells generated against this analog peptide can recognize and kill target cells presenting not only the modified peptide but also the wild-type gp100 peptide. ignytebio.com The induction of circulating CD8+ T-cells that can recognize and lyse HLA-A2+gp100+ melanoma cells is a key finding, demonstrating that this rationally designed peptide can effectively break tolerance and generate a therapeutically relevant anti-tumor immune response. nih.gov These activated T-cells are characterized by their ability to secrete effector cytokines like IFN-γ upon encountering the target antigen. ignytebio.com
Fundamental Research in Antigen-Specific Immunotherapy
This compound is a cornerstone compound in fundamental research into antigen-specific immunotherapy. Its development and study have provided critical insights into the core principles of T-cell activation, immune tolerance, and vaccine design. Research involving this peptide helps to elucidate the complex relationship between pMHC stability, T-cell receptor affinity, and the functional avidity of the resulting T-cell response. nih.govnih.gov
The use of this peptide in DNA vaccines, adoptive cell therapies, and other immunotherapeutic strategies continues to inform the field. nih.govmdpi.com For instance, it has been used to generate T-cells for adoptive transfer studies, sometimes in combination with other engineered receptors to counteract tumor immune escape mechanisms. mdpi.com The successes and varied patient outcomes observed in trials with this compound have highlighted the need for personalized approaches and a deeper understanding of the T-cell repertoire. nih.gov It remains a vital tool for investigating how to elicit multi-specific and high-avidity T-cell responses against non-mutated self-antigens, which is a critical challenge for developing effective cancer immunotherapies. nih.govnih.gov
Synergistic Immunological Effects in Combination Approaches (e.g., with Immune Modulators in Preclinical Settings)
The therapeutic potential of gp100 peptide vaccines, including the IMDQVPFSV epitope, is significantly amplified when used in concert with other immune-modulating agents. Preclinical and clinical studies have demonstrated that while the peptide vaccine alone can induce specific T-cell responses, its efficacy is often limited by the immunosuppressive tumor microenvironment. nih.govoxfordglobal.com Combining the vaccine with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-CTLA-4 antibodies, has emerged as a promising strategy. nih.govnih.gov
The rationale for this combination is twofold. First, the gp100 vaccine increases the population of tumor-antigen-specific T-cells. nih.gov Second, the checkpoint inhibitors release the "brakes" on the immune system, allowing these newly activated T-cells to effectively target and destroy tumor cells. nih.govfrontiersin.org For instance, preclinical studies in mouse melanoma models have shown that a liposomal gp100 peptide vaccine combined with an anti-PD-1 monoclonal antibody led to a remarkable increase in tumor-infiltrating lymphocytes (TILs), higher IFN-γ production, and enhanced cytotoxic activity, resulting in significant tumor regression. nih.govnih.gov
Another approach involves combining the gp100 peptide with cytokines like Interleukin-2 (IL-2). High-dose IL-2 therapy is known to promote the proliferation and activity of T-cells and Natural Killer (NK) cells. nih.govresearchgate.net While early trials of the gp100(210M) peptide alone showed minimal antitumor activity, its combination with high-dose IL-2 demonstrated improved clinical response rates in patients with advanced melanoma. nih.govresearchgate.net These findings underscore the principle that generating an antigen-specific T-cell response is often insufficient without concurrently overcoming the tumor's mechanisms of immune evasion.
Table 1: Preclinical Combination Approaches with GP100 Peptides
| Combination Agent | Mechanism of Synergy | Observed Preclinical Outcomes |
|---|---|---|
| Anti-PD-1 mAb | Blocks the PD-1/PD-L1 inhibitory pathway, unleashing the activity of vaccine-induced T-cells. nih.govnih.gov | Increased TILs, enhanced IFN-γ production, greater cytotoxic activity, and tumor regression. nih.govnih.gov |
| CpG ODN (Adjuvant) | Acts as a Toll-like receptor 9 (TLR9) agonist, enhancing dendritic cell (DC) activation and antigen presentation. nih.gov | Improved immunogenicity of the peptide vaccine, leading to a larger pool of antigen-specific T-cells. nih.gov |
| High-Dose IL-2 | Promotes the proliferation and effector function of T-cells and NK cells. nih.gov | Augmented T-cell activation and tumor regression. vipoc.org |
| Anti-CTLA-4 mAb | Blocks an inhibitory receptor on T-cells, promoting their activation and proliferation. oxfordglobal.com | Broadens the efficacy of the immune response. oxfordglobal.com |
Investigative Studies on Autoimmune Phenomena Related to GP100
The role of gp100 extends beyond oncology into the realm of autoimmunity, most notably in the skin depigmentation disorder, vitiligo. vipoc.orgnih.gov The immune responses seen in vitiligo provide a valuable natural model for understanding how to generate effective immunity against melanocytes, which can be leveraged for melanoma immunotherapy. nih.gov
GP100 as a Target in Autoimmune Skin Conditions (e.g., Vitiligo)
Vitiligo is characterized by the autoimmune destruction of melanocytes. nih.govfrontiersin.org A significant body of evidence implicates cell-mediated immunity to melanocyte differentiation antigens, with gp100 being a primary target. nih.govmdpi.com Studies have found that patients with active vitiligo often have a high frequency of circulating T-cells that are reactive to gp100 peptides. vipoc.orgnih.gov In HLA-A2-positive patients, T-cell reactivity to gp100 was observed in a high percentage of individuals and was associated with disease activity. nih.gov
The pathogenesis involves the activation of melanocyte-specific CD8+ cytotoxic T-lymphocytes (CTLs) which infiltrate the skin and destroy pigment-producing cells. mdpi.comnih.gov These autoreactive T-cells are often maintained by tissue-resident memory T-cells (TRM) within vitiligo lesions, which can mediate disease recurrence. nih.govresearchgate.net The inflammatory environment in vitiligo skin, characterized by cytokines like IFN-γ and chemokines such as CXCL9 and CXCL10, promotes the recruitment and effector function of these gp100-specific T-cells. frontiersin.orgnih.gov The link is so strong that the development of vitiligo in melanoma patients undergoing immunotherapy is often considered a positive prognostic marker, indicating a robust immune response that cross-reacts with both cancerous and normal melanocytes. researchgate.netiiarjournals.org
Comparative Analysis of T-Cell Responses in Autoimmunity versus Anti-Tumor Immunity
A fascinating area of research is the comparison between T-cell responses against gp100 in the context of vitiligo (autoimmunity) and melanoma (anti-tumor immunity). nih.gov This comparison seeks to understand why T-cells in vitiligo patients are so effective at eliminating melanocytes, while T-cells in melanoma patients often fail to control tumor growth.
This difference in avidity may be linked to the affinity of their T-cell receptors (TCRs). It is hypothesized that in vitiligo, T-cells with higher-affinity TCRs for self-antigens like gp100 escape the normal mechanisms of central tolerance and are unleashed in the periphery. vipoc.org In contrast, the immune system in melanoma patients may be constrained by self-tolerance mechanisms that suppress high-avidity T-cells to prevent autoimmunity. bmj.comscispace.com
Table 2: Comparative T-Cell Characteristics: Vitiligo vs. Melanoma
| Feature | T-Cell Response in Vitiligo | T-Cell Response in Melanoma |
|---|---|---|
| Target | Normal Melanocytes expressing gp100. nih.gov | Malignant Melanoma cells expressing gp100. nih.gov |
| Functional Avidity | Generally higher; T-cells show potent cytotoxic activity against target cells. nih.govnih.gov | Often lower; T-cells can be anergic or exhausted due to chronic antigen exposure and immune suppression. bmj.com |
| TCR Affinity | Hypothesized to be higher on average, allowing for effective recognition of self-antigen. vipoc.orgbmj.com | A broader range of affinities, with high-affinity clones often deleted by tolerance mechanisms. nih.govnih.gov |
| Memory Phenotype | Enriched for effector memory (TEM) and tissue-resident memory (TRM) T-cells that patrol the skin. nih.govresearchgate.net | Can be skewed towards central memory (TCM) or exhausted phenotypes. researchgate.net |
| Clinical Outcome | Melanocyte destruction and skin depigmentation. vipoc.org | Often fails to control tumor growth without therapeutic intervention. nih.gov |
Understanding these distinctions is crucial for advancing immunotherapy. By isolating and characterizing the highly avid TCRs from vitiligo patients, researchers can engineer more potent TCR-T cells for treating melanoma, essentially harnessing the power of autoimmunity for a therapeutic purpose. nih.govresearchgate.net
Q & A
Q. Experimental Design :
Synthesize Modified Peptides : Use solid-phase synthesis with HPLC purification .
MHC Binding Assays : Compare binding kinetics (e.g., IC₅₀) between wild-type and modified peptides .
Functional Validation : Test T-cell activation via ELISPOT or cytotoxicity assays using PBMCs from HLA-A*02:01+ donors .
What factors contribute to variability in detecting this compound-specific T-cell responses across studies?
Advanced Research Question
Discrepancies arise from:
Q. Data Contradiction Analysis :
| Study | Response Rate (%) | Key Variables |
|---|---|---|
| Rochelle et al. (2001) | 88% (15/17) | Peptide: gp100 209-217.2M; assay: ELISPOT |
| Parkhurst et al. (2025) | 85.7% (36/42) | Modified anchor residues; FCM validation |
Resolution Strategy : Standardize peptide sources and use dual-assay validation (e.g., ELISPOT + FCM) to minimize variability .
How can researchers resolve contradictory findings on clinical outcomes linked to this compound-specific T cells?
Advanced Research Question
Conflicting correlations between T-cell reactivity and clinical outcomes (e.g., tumor regression vs. no response) may stem from:
Q. Methodological Approach :
Longitudinal Sampling : Track T-cell clonality and exhaustion markers (e.g., TIM-3, LAG-3) over time .
Combination Therapies : Pair peptide vaccines with checkpoint inhibitors to counteract suppression .
What criteria should guide the design of this compound-focused clinical trials?
Advanced Research Question
Apply the FINER framework :
- Feasible : Recruit HLA-A*02:01+ melanoma patients (≥30 participants for statistical power).
- Novel : Test adjuvant modifications (e.g., lipid conjugation for dendritic cell targeting) .
- Ethical : Include informed consent for PBMC collection and genetic screening .
- Relevant : Align endpoints (e.g., progression-free survival) with translational goals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
